molecular formula C8H12O3 B8244902 Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8244902
M. Wt: 156.18 g/mol
InChI Key: UYMKMUZNHJKUQB-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring an oxabicycloheptane framework. This compound is notable for its unique structure, which includes a seven-membered ring with an oxygen atom and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves the Baeyer–Villiger oxidation of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one. This reaction is highly regioselective and typically uses peracids as oxidizing agents . Another method involves the catalytic hydrogenation and ketone α-monomethylation of the precursor compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its ester and bicyclic framework. The compound can undergo various chemical transformations, enabling it to interact with enzymes and other biological molecules. These interactions can lead to enzyme inhibition or modulation of biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its combination of a bicyclic framework and an ester group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKMUZNHJKUQB-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]2CC[C@H]1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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